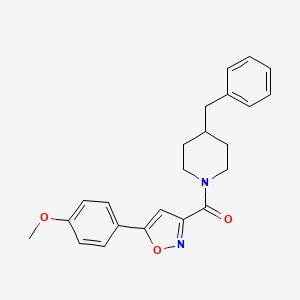

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

説明

特性

IUPAC Name |

(4-benzylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-20-9-7-19(8-10-20)22-16-21(24-28-22)23(26)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQVQPXMPBAPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The isoxazole ring is then synthesized and attached to the piperidine-benzyl intermediate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

化学反応の分析

Types of Reactions

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学的研究の応用

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may enable the creation of advanced polymers, catalysts, and other industrial products.

作用機序

The mechanism of action of (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Isoxazole-Piperazine/Piperidine Hybrids

- (5-(2-Chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone (Compound 68): Substituents: 2-Chlorophenyl (electron-withdrawing), phenylpiperazine. Activity: Potent AChE inhibitor (IC₅₀ ~ 0.8 μM), surpassing donepezil in preliminary assays .

- Morpholine/Pyrrolidine-Linked Isoxazoles (): Example: {5-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-isoxazol-3-yl}-morpholine-4-yl-methanone. Substituents: Sulfonamide-morpholine, 4-methoxy-3-sulfonylphenyl. Properties: Melting point 145–150°C; sulfonamide groups enhance solubility but may reduce membrane permeability compared to the target compound’s benzylpiperidine .

Carbohydrate-Linked Isoxazoles ()

- ((3R,3aR,5R,6R)-6,7-bis(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxy-3a,5,6,7-tetrahydro-3H-pyrano[3,2-c]isoxazol-3-yl)(4-methoxyphenyl)methanone (62c): Substituents: Carbohydrate backbone, 4-methoxyphenyl. Properties: Lower synthetic yield (81%) and complex stereochemistry compared to the target compound’s simpler isoxazole-piperidine design .

Comparative Data Table

Key Research Findings

Electron-Donating vs. Withdrawing Groups :

- The target compound’s 4-methoxyphenyl group may enhance binding affinity in AChE compared to the electron-withdrawing 2-chlorophenyl in Compound 68, as methoxy groups improve π-π stacking in hydrophobic pockets .

Impact of Amine Moieties :

- Benzylpiperidine (target) vs. phenylpiperazine (Compound 68): Piperidine’s saturated ring reduces metabolic oxidation risk, enhancing stability .

Solubility vs. Lipophilicity :

- Sulfonamide derivatives () exhibit higher aqueous solubility but lower CNS penetration than the target compound’s lipophilic benzyl group .

生物活性

The compound (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound consists of three main components:

- A piperidine ring which is known for its presence in various psychoactive substances.

- An isoxazole moiety , which has been associated with anti-inflammatory and analgesic properties.

- A benzyl group that may enhance lipophilicity, potentially improving blood-brain barrier penetration.

Pharmacological Profile

The biological activity of the compound can be categorized into several areas:

1. Neuropharmacological Effects

Research indicates that compounds with a piperidine structure often exhibit significant neuropharmacological effects, including:

- NMDA Receptor Antagonism : Piperidine derivatives have been shown to modulate NMDA receptor activity, which is crucial in synaptic plasticity and memory function .

- Antidepressant Activity : Similar compounds have demonstrated antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders .

2. Anti-inflammatory Activity

The isoxazole component is linked to anti-inflammatory properties. Studies have shown that derivatives containing isoxazole structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

3. Analgesic Properties

Compounds similar to this compound have displayed analgesic effects in preclinical models. The combination of piperidine and isoxazole may synergistically contribute to pain relief mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound involves analyzing how modifications to the structure affect biological activity. The following table summarizes key structural features and their associated activities based on analogs:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenyletin (MPEP) | Contains a phenylethynyl group | mGluR5 antagonist |

| 4-(4-Fluorobenzyl)piperidine | Benzyl group on piperidine | Antidepressant |

| 5-(4-Methoxyphenyl)isoxazole | Methoxy-substituted isoxazole | Anti-inflammatory |

These analogs illustrate how variations in substituents can lead to differing biological activities and therapeutic potentials.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Neuroprotective Studies : A study on benzylpiperidine derivatives showed significant neuroprotective effects against oxidative stress in neuronal cells, supporting their potential use in neurodegenerative diseases .

- Anti-cancer Activity : Research indicated that similar isoxazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

- Dual Action Compounds : A hybrid compound combining piperidine and isoxazole was found to inhibit both acetylcholinesterase and monoamine oxidases, indicating potential for treating Alzheimer's disease through dual mechanisms .

Q & A

Q. How to design ecotoxicology studies for environmental risk assessment?

- Framework :

- Fate Analysis : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kd) .

- Toxicity Testing : Use Daphnia magna or Danio rerio models to assess LC₅₀ and teratogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。